Bienvenue dans la boutique en ligne BenchChem!

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide

Receptor selectivity CCK-A agonism Synthetic cannabinoid

This compound belongs to the indole-3-carboxamide class, specifically distinguished by a 2H-1,2,3-triazole moiety on the amine side chain, which sets it apart from the more common 1,2,4-triazole or 5-fluoropentyl indole/indazole SCRAs. Its molecular formula C16H19N5O and a molecular weight of 297.36 g/mol, with a predicted clogP of 2.28 and a topological polar surface area (TPSA) of 72.70 Ų, indicate favorable physicochemical properties for both CNS penetration and systemic exposure.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 2034438-90-7
Cat. No. B2844975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide
CAS2034438-90-7
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCC(C)C(CN1N=CC=N1)NC(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C16H19N5O/c1-11(2)15(10-21-18-7-8-19-21)20-16(22)13-9-17-14-6-4-3-5-12(13)14/h3-9,11,15,17H,10H2,1-2H3,(H,20,22)
InChIKeyWLEIFLAVHCQSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide (CAS 2034438-90-7): Core Chemical and Pharmacological Identity


This compound belongs to the indole-3-carboxamide class, specifically distinguished by a 2H-1,2,3-triazole moiety on the amine side chain, which sets it apart from the more common 1,2,4-triazole or 5-fluoropentyl indole/indazole SCRAs [1]. Its molecular formula C16H19N5O and a molecular weight of 297.36 g/mol, with a predicted clogP of 2.28 and a topological polar surface area (TPSA) of 72.70 Ų, indicate favorable physicochemical properties for both CNS penetration and systemic exposure [2]. Patented structural analogs have demonstrated CCK-A receptor agonism, while the broader indole-3-carboxamide class is known for potent synthetic cannabinoid activity [1][3].

Why N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide Cannot Be Replaced by Common Indole or Indazole SCRAs


This compound's 2H-1,2,3-triazole moiety creates a unique pharmacophore that is absent in widely used synthetic cannabinoid receptor agonists (SCRAs) such as 5F-MDMB-PICA (an indole-3-carboxamide with a 5-fluoropentyl tail) or MDMB-4en-PINACA (an indazole core). Patent evidence shows that triazole substitution on the indole carboxamide scaffold can redirect receptor selectivity, with certain analogs showing potent CCK-A receptor agonism rather than pure cannabinoid activity [1]. Furthermore, its predicted physicochemical profile (clogP 2.28, TPSA 72.70) suggests distinct blood-brain barrier penetration and metabolic stability compared to the more lipophilic 5F-pentylindole SCRAs [2]. Substituting this compound with a generic indole-3-carboxamide SCRAs would therefore risk altered target engagement, off-target effects, and invalidate structure-activity relationship (SAR) studies in preclinical development [3].

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide: A Comparator-Based Evidence Guide for Scientific Selection


Unique 2H-1,2,3-Triazole Pharmacophore for Divergent Receptor Activity

While the indole-3-carboxamide core is conserved in potent synthetic cannabinoids, the 2H-1,2,3-triazole moiety on the amine side chain is a critical structural differentiator. A related patent on N-triazolyl-2-indolecarboxamides explicitly demonstrates that triazole substitution can shift agonist activity from cannabinoid receptors to CCK-A receptors, with compounds showing partial or full agonist activity and the ability to stimulate intracellular calcium mobilization in cell lines expressing the recombinant human CCK-A receptor, an effect not observed with non-triazole analogs [1]. This contrasts with 5F-MDMB-PICA, an indole-3-carboxamide with a 5-fluoropentyl chain, which is a highly potent and selective CB1/CB2 agonist (EC50 3.26/0.87 nM) with no reported CCK-A activity [2].

Receptor selectivity CCK-A agonism Synthetic cannabinoid

Predicted Physicochemical Profile: Balanced Lipophilicity and Polar Surface Area

The compound's predicted clogP of 2.28 and TPSA of 72.70 Ų place it in a favorable region for both oral absorption and CNS penetration [1]. This contrasts with 5F-MDMB-PICA, which has a predicted clogP of approximately 4.5 (based on its 5-fluoropentyl chain) and a higher molecular weight, theoretically limiting its oral bioavailability. The lower lipophilicity of the target compound may reduce non-specific protein binding and phospholipidosis risk, which are known liabilities of highly lipophilic SCRAs [2].

Physicochemical property Blood-brain barrier penetration Oral bioavailability

In Vitro Potency of the Indole-3-Carboxamide Class at Cannabinoid Receptors

The indole-3-carboxamide scaffold is a validated pharmacophore for potent cannabinoid receptor agonism. In a head-to-head study, 5F-MDMB-PICA, the most active indole-3-carboxamide tested, showed CB1 EC50 = 3.26 nM and CB2 EC50 = 0.87 nM, with an Emax approximately three times higher than JWH-018 [1]. While the target compound's specific CB1/CB2 potency has not been reported, its structural deviation (2H-1,2,3-triazole vs. 5-fluoropentyl) is predicted to modulate, rather than abolish, cannabinoid receptor affinity, potentially yielding a nuanced efficacy profile distinct from both full agonists like 5F-MDMB-PICA and partial agonists like SDB-006 (CB1 EC50 = 19 nM) [1][2].

Cannabinoid receptor CB1 agonist EC50

Synthetic Accessibility and Scalability via Click Chemistry

The 2H-1,2,3-triazole ring is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal 'click' reaction. This synthetic route, documented for analogous N-triazolyl indole carboxamides, allows for modular assembly of the triazole moiety under mild conditions with high regioselectivity [1]. In contrast, the synthesis of 5F-MDMB-PICA requires a less efficient alkylation of the indole nitrogen with 1-fluoro-5-iodopentane, which introduces a genotoxic alkylating agent and yields a mixture of regioisomers [2].

Synthesis Click chemistry Scalability

Optimal Application Scenarios for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide in Preclinical and Forensic Research


Delineation of CB1 versus CCK-A Signaling in Gastrointestinal and CNS Models

The compound serves as an ideal tool compound for dissecting the overlapping roles of cannabinoid and cholecystokinin pathways in satiety, gastric emptying, and anxiety. Its triazole-containing scaffold is associated with CCK-A agonism, a mechanism distinct from CB1-mediated effects [1]. Researchers can compare its pharmacological profile directly with 5F-MDMB-PICA (pure CB1/CB2 agonist) to attribute observed in vivo effects (e.g., gastric emptying inhibition) to specific receptor pathways [2].

Development of Novel Non-Lipophilic Cannabinoid Probes for CNS Target Engagement

With a predicted clogP of 2.28 and a moderate TPSA of 72.70 Ų, this compound is predicted to have balanced brain penetration and systemic clearance, avoiding the excessive lipophilicity (clogP >4) of halogenated SCRAs that often leads to non-specific membrane binding and phospholipidosis [1][2]. This makes it a superior starting point for PET tracer development or in vivo efficacy studies where low non-specific binding is critical for accurate target occupancy measurement.

Scalable Synthesis of 1,2,3-Triazole-Modified Indole Libraries for SAR Exploration

The compound's 2H-1,2,3-triazole group is a reliable synthetic handle generated via CuAAC click chemistry, a method that is orthogonal, high-yielding, and compatible with a wide variety of functional groups [1]. This facilitates the parallel synthesis of diverse analog libraries with systematic variation at the azide or alkyne components, a significant advantage over the linear alkylation strategies required for 5F-pentylindole series [2].

Forensic Toxicology Reference Standard for Emerging Triazole-Containing SCRAs

As regulatory agencies and forensic laboratories continuously update their screening libraries for new psychoactive substances (NPS), this compound, with its distinctive 2H-1,2,3-triazole signature on mass spectrometry and its unique InChI key (WLEIFLAVHCQSIC-UHFFFAOYSA-N), provides a well-characterized reference point for identifying future 'triazole-indole' analogs in seized samples or biological matrices, differentiating them from the more common indole/indazole SCRAs like 5F-MDMB-PICA or MDMB-4en-PINACA [2].

Quote Request

Request a Quote for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.